molecular formula C22H31BN2O5 B6336212 Carbonic acid tert-butyl ester (1-methyl-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl ester CAS No. 2724208-11-9

Carbonic acid tert-butyl ester (1-methyl-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl ester

Cat. No.: B6336212
CAS No.: 2724208-11-9
M. Wt: 414.3 g/mol
InChI Key: WHYZYTVZVGORGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic acid tert-butyl ester (1-methyl-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl ester is a complex organic compound that features a combination of carbonic acid ester, imidazole, and boronate ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route could include:

    Formation of the imidazole derivative: Starting with 1-methyl-1H-imidazole, various functional groups can be introduced through substitution reactions.

    Boronate ester formation: The phenyl ring can be functionalized with a boronate ester group using Suzuki coupling reactions.

    Esterification: The final step involves the esterification of carbonic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the boronate ester group.

    Reduction: Reduction reactions could target the ester groups, converting them to alcohols.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring and the imidazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Could be used in the development of probes for biological imaging or assays.

Industry

    Materials Science: Possible applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In drug development, it might interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group could participate in reversible covalent bonding with diols, which is useful in sensor applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid derivatives: Similar in having boronate ester functionality.

    Imidazole derivatives: Share the imidazole ring structure.

    Carbonic acid esters: Similar ester functional groups.

Uniqueness

This compound is unique due to the combination of these functional groups in a single molecule, which can impart distinct chemical and physical properties.

Properties

IUPAC Name

tert-butyl [(1-methylimidazol-2-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31BN2O5/c1-20(2,3)28-19(26)27-17(18-24-13-14-25(18)8)15-9-11-16(12-10-15)23-29-21(4,5)22(6,7)30-23/h9-14,17H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYZYTVZVGORGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=NC=CN3C)OC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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